molecular formula C12H18N2O B019375 N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine CAS No. 339068-25-6

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine

Cat. No. B019375
M. Wt: 206.28 g/mol
InChI Key: LYNOGBKNFIHKLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, often referred to as HET0016 in scientific literature, involves specific reactions that yield this compound as a selective inhibitor of the enzyme responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This process has been detailed in studies focusing on its inhibitory effects on cytochrome P450 isoforms involved in arachidonic acid metabolism (Seki et al., 2005).

Molecular Structure Analysis

Research on compounds structurally related to N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine highlights the importance of the molecular structure in determining their biological activity and interaction with enzymes. The molecular structure, characterized by specific functional groups and spatial configuration, plays a crucial role in its selectivity and potency as an enzyme inhibitor. Studies on isostructural compounds provide insights into the structural requirements for enzyme inhibition (Trilleras et al., 2009).

Chemical Reactions and Properties

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine participates in various chemical reactions, primarily as an inhibitor in enzymatic processes. Its inhibitory activity on cytochrome P450 enzymes, specifically those involved in the production of 20-HETE, is a result of its chemical properties. The compound acts as a selective, non-competitive, and irreversible inhibitor, demonstrating its specific interaction with these enzymes and its potential for targeting specific pathways in biological systems (Seki et al., 2005).

Physical Properties Analysis

The physical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, such as solubility and stability, are essential for its application in biological studies and potential therapeutic use. Developing water-soluble formulations of the compound, as explored in studies, allows for its intravenous administration and study in biological contexts, highlighting the importance of physical property modification for biomedical applications (Mu et al., 2008).

Chemical Properties Analysis

The chemical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, including its reactivity and interaction with biological molecules, underpin its role as a pharmacological agent. Its selective inhibition of specific cytochrome P450 enzymes is a direct consequence of its chemical structure and properties, which enable it to interact selectively with these enzymes and modulate their activity (Seki et al., 2005).

Scientific Research Applications

Inhibition of Cytochrome P450 Enzymes

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, also known as HET0016, is primarily recognized for its potent inhibitory effects on cytochrome P450 enzymes, specifically those responsible for forming 20-Hydroxyeicosatetraenoic acid (20-HETE). This inhibition is crucial in understanding the drug's potential applications in various fields of medical research. The selectivity and potency of HET0016 in inhibiting 20-HETE synthesis are significant in both human and rat renal microsomes, as demonstrated by Miyata et al. (2001) and others (Miyata et al., 2001).

Neuroprotection and Brain Health

Research by Mu et al. (2008) highlights HET0016's role in neuroprotection, particularly in the context of brain 20-HETE inhibition, which could be relevant in stroke models and brain damage scenarios. This study developed a water-soluble formulation of HET0016 suitable for intravenous administration, enabling more accessible therapeutic applications (Mu et al., 2008).

Cancer Research

HET0016 has also been investigated in cancer research, particularly concerning gliosarcoma and glioma cells. Guo et al. (2006) explored its effects on the proliferation of 9L rat gliosarcoma cells, both in vitro and in vivo. The study found that HET0016 significantly reduced tumor growth and proliferation, suggesting potential for cancer treatment applications (Guo et al., 2006).

Blood-Brain Barrier Protection

Liu et al. (2014) investigated HET0016 in the context of protecting the blood-brain barrier after cerebral ischemia/reperfusion injury. The study demonstrated that HET0016 reduces brain edema and BBB leakage, indicating a protective effect against BBB dysfunction following ischemic injury (Liu et al., 2014).

Antibacterial and Molecular Docking Studies

Copper(II)-N-hydroxy-N,N'-diarylformamidine complexes, including compounds related to HET0016, have shown antibacterial potency. Munzeiwa et al. (2021) synthesized such complexes and evaluated their antimicrobial efficacy, providing insights into the potential use of HET0016-related compounds in antibacterial applications (Munzeiwa et al., 2021).

Future Directions

HET0016 has shown promise in the treatment of cerebral ischemia-reperfusion injury and its potential uses in other applications warrant further investigation . Its role in the regulation of microRNAs and its impact on cellular apoptosis could be areas of future research .

properties

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOGBKNFIHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369449
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine

CAS RN

339068-25-6
Record name N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
T Yang, D Wang, Y Qu, Y Wang, Y Feng… - Journal of Integrative …, 2020 - imrpress.com
Cerebral ischemia-reperfusion injury is a common complication that occurs during stroke treatment. Increasingly, microRNAs have been found to participate in the modulation of neuron …
Number of citations: 7 www.imrpress.com
M Guo, RJ Roman, JR Falck, PA Edwards… - Journal of Pharmacology …, 2005 - ASPET
We have previously reported that HET0016 [N-hydroxy-N′-(4-butyl-2 methylphenyl)formamidine], a selective inhibitor of CYP4A and thus 20-HETE (20-hydroxyeicosatetraenoic acid) …
Number of citations: 54 jpet.aspetjournals.org
T Seki, MH Wang, N Miyata… - Biological and …, 2005 - jstage.jst.go.jp
We examined the effect of N-hydroxy-N-(4-butyl-2-methylphenyl)-formamidine)(HET0016), an inhibitor of 20-hydroxy-5, 8, 11, 14-eicosatetraenoic acid (20-HETE) synthesis on the w-…
Number of citations: 36 www.jstage.jst.go.jp
Y Mu, MM Klamerus, TM Miller, LC Rohan… - Drug metabolism and …, 2008 - ASPET
N-Hydroxy-N′-(4-n-butyl-2-methylphenyl)formamidine (HET0016) is a potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) formation by specific cytochrome P450 isoforms. …
Number of citations: 17 dmd.aspetjournals.org
M Guo, RJ Roman, JD Fenstermacher, SL Brown… - … of Pharmacology and …, 2006 - ASPET
The present study examined the effects of N-hydroxy-N′-(4-butyl-2 methylphenyl) formamidine (HET0016), a selective inhibitor of the formation of 20-hydroxyeicosatrienoic acid (20-…
Number of citations: 58 jpet.aspetjournals.org
S Takayuki, W Mong-Heng, M Noriyuki… - … & Pharmaceutical Bulletin, 2005 - cir.nii.ac.jp
We examined the effect of N-hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine)(HET0016), an inhibitor of 20-hydroxy-5, 8, 11, 14-eicosatetraenoic acid (20-HETE) synthesis on the ω-…
Number of citations: 0 cir.nii.ac.jp
T Tian, J Li, MY Wang, XF Xie, Q Li - European journal of pharmacology, 2012 - Elsevier
20-Hydroxyeicosatetraenoic acid is a cytochrome P4504A11 metabolite of arachidonic acid that plays an important role in the regulation of human renal functions. In the present study, …
Number of citations: 10 www.sciencedirect.com
N Miyata, K Taniguchi, T Seki, T Ishimoto… - British journal of …, 2001 - Wiley Online Library
The present study examined the inhibitory effects of N‐Hydroxy‐N′‐(4‐butyl‐2‐methylphenyl)‐formamidine (HET0016) on the renal metabolism of arachidonic acid by cytochrome …
Number of citations: 223 bpspubs.onlinelibrary.wiley.com
LD Alexander - The FASEB Journal, 2018 - Wiley Online Library
Changes of the levels of 20‐Hydroxyeicosatetraenoic acid (20‐HETE), an ω‐hydroxylation product of arachidonic acid catalyzed by cytochrome P450 4A, have been recently reported …
Number of citations: 0 faseb.onlinelibrary.wiley.com
P Toth, A Csiszar, D Sosnowska… - British journal of …, 2013 - Wiley Online Library
Background and Purpose Hypertension increases cerebrovascular oxidative stress and inflammation and impairs vasomotor function. These pathological alterations lead to …
Number of citations: 72 bpspubs.onlinelibrary.wiley.com

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